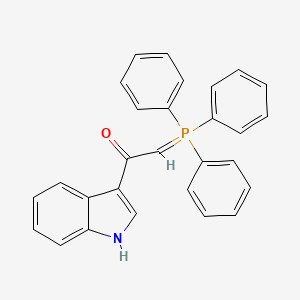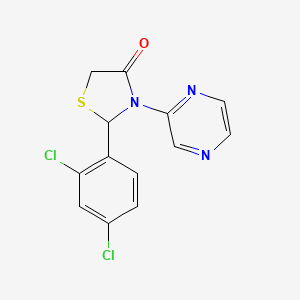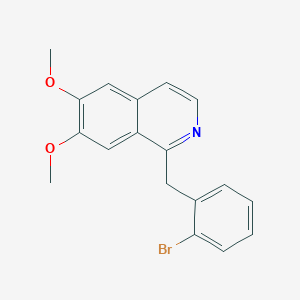
5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-amino-5-nitrosopyrimidine as a starting material, which undergoes hydrogenation in the presence of a platinum catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds like bromoethane; reactions may require the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diamino-6-hydroxy-2-mercaptopyrimidine: Known for its use in biochemical research and as a precursor in the synthesis of other heterocyclic compounds.
5,6-Diamino-2-hydroxybenzimidazole: Utilized in the stabilization of polyacrylamide gels and other industrial applications.
Uniqueness
5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one stands out due to its unique combination of amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
61693-37-6 |
|---|---|
Formule moléculaire |
C7H13N5O |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
5,6-diamino-2-(dimethylamino)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H13N5O/c1-11(2)7-10-5(9)4(8)6(13)12(7)3/h8-9H2,1-3H3 |
Clé InChI |
RRLRULCRZIUHMR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(N=C1N(C)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)


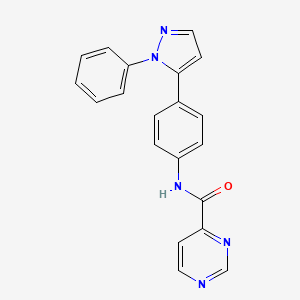


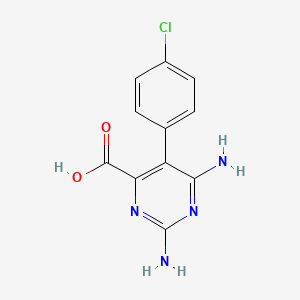
![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)


